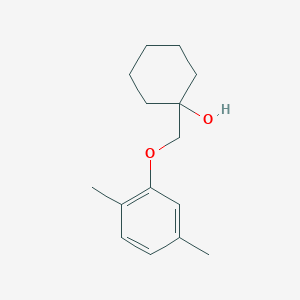
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol is an organic compound featuring a cyclohexane ring substituted with a hydroxyl group and a 2,5-dimethylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol typically involves the following steps:
Formation of 2,5-Dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Etherification: The 2,5-dimethylphenol is then reacted with chloromethylcyclohexane in the presence of a base like sodium hydride to form the desired ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form cyclohexane derivatives using hydrogenation catalysts such as palladium on carbon.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF (Dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of 1-((2,5-Dimethylphenoxy)methyl)cyclohexanone.
Reduction: Formation of 1-((2,5-Dimethylphenoxy)methyl)cyclohexane.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors in biological systems, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation and pain, potentially through the inhibition of cyclooxygenase enzymes or modulation of neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-, acetate: Similar in structure but contains an acetate group instead of a hydroxyl group.
Cyclohexane, 1,1-dimethyl-: Similar cyclohexane ring structure but with different substituents.
Uniqueness
1-((2,5-Dimethylphenoxy)methyl)cyclohexan-1-ol is unique due to its specific combination of a cyclohexane ring with a phenoxy methyl group and hydroxyl substitution, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
1-[(2,5-dimethylphenoxy)methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C15H22O2/c1-12-6-7-13(2)14(10-12)17-11-15(16)8-4-3-5-9-15/h6-7,10,16H,3-5,8-9,11H2,1-2H3 |
InChI Key |
XUIBNJUJOXNBQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC2(CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















